METHYL 2-{3-[4-(BENZYLOXY)PHENYL]-2-{[(TERT-BUTOXY)CARBONYL]AMINO}PROPANAMIDO}ACETATE
CAS No.: 23234-32-4
Cat. No.: VC4093730
Molecular Formula: C28H31ClN2O6
Molecular Weight: 527.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23234-32-4 |
|---|---|
| Molecular Formula | C28H31ClN2O6 |
| Molecular Weight | 527.0 g/mol |
| IUPAC Name | 1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]-4-(4-methoxyphenyl)piperazine;oxalic acid |
| Standard InChI | InChI=1S/C26H29ClN2O2.C2H2O4/c1-30-25-13-11-24(12-14-25)29-17-15-28(16-18-29)19-20-31-26(21-5-3-2-4-6-21)22-7-9-23(27)10-8-22;3-1(4)2(5)6/h2-14,26H,15-20H2,1H3;(H,3,4)(H,5,6) |
| Standard InChI Key | XGENWMRCNATGIW-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)NCC(=O)OC |
| Canonical SMILES | COC1=CC=C(C=C1)N2CCN(CC2)CCOC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.C(=O)(C(=O)O)O |
Introduction
Methyl 2-{3-[4-(benzyloxy)phenyl]-2-{[(tert-butyloxycarbonyl)amino]propanamido}acetate is a complex organic compound that incorporates several functional groups, including a benzyloxy group, a tert-butyloxycarbonyl (Boc) group, and an amide linkage. This compound is of interest in organic synthesis due to its potential as an intermediate in the production of pharmaceuticals or other biologically active molecules.
Synthesis and Preparation
The synthesis of such compounds typically involves multiple steps, including the protection of amino groups with Boc, coupling reactions to form amide bonds, and the introduction of the benzyloxy group. Detailed synthesis protocols may involve the use of coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate) for peptide bond formation.
Safety and Handling
Handling of this compound requires standard laboratory precautions, including the use of gloves, goggles, and a fume hood. The compound's chemical properties suggest it may be sensitive to moisture and light, necessitating storage in a dry, cool environment.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume